Rp-8-bromo-Cyclic Guanosine Monophosphate Sodium Salt is a synthetic analog of cyclic guanosine monophosphate, a crucial signaling molecule in various biological processes. It is primarily known for its role as an inhibitor of cyclic guanosine monophosphate-dependent protein kinases, specifically types I α and I β. This compound is characterized by its resistance to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases, making it a stable and effective tool for scientific research. The sodium salt form enhances its solubility and bioavailability, facilitating its use in various experimental applications.
This compound is classified under cyclic nucleotide analogs and is derived from modifications of the natural signaling molecule cyclic guanosine monophosphate. It is commercially available from several suppliers, including BIOLOG Life Science Institute and Cayman Chemical, which provide detailed technical information and specifications for research purposes .
The synthesis of Rp-8-bromo-Cyclic Guanosine Monophosphate Sodium Salt typically involves several chemical reactions that modify the structure of natural cyclic guanosine monophosphate.
The molecular formula of Rp-8-bromo-Cyclic Guanosine Monophosphate Sodium Salt is with a molecular weight of approximately 562.3 g/mol. The compound features a complex structure that includes:
The structural integrity allows it to interact effectively with protein kinases while maintaining resistance to metabolic breakdown .
Rp-8-bromo-Cyclic Guanosine Monophosphate Sodium Salt can undergo several chemical reactions:
Common reagents used in these reactions include bromine and various organic solvents, facilitating diverse synthetic pathways for generating derivatives .
The primary mechanism of action for Rp-8-bromo-Cyclic Guanosine Monophosphate Sodium Salt involves its role as an inhibitor of cyclic guanosine monophosphate-dependent protein kinases. By binding to these kinases without activating them, it effectively competes with cyclic guanosine monophosphate for binding sites:
Rp-8-bromo-Cyclic Guanosine Monophosphate Sodium Salt exhibits several notable physical and chemical properties:
These properties are critical for ensuring that the compound remains stable and effective during experimental applications .
Rp-8-bromo-Cyclic Guanosine Monophosphate Sodium Salt has diverse applications in scientific research:
Its ability to inhibit protein kinases while remaining resistant to hydrolysis makes it particularly useful in long-term studies where sustained activity is required .
Rp-8-Bromo-cyclic guanosine monophosphorothioate (Rp-8-Br-cGMPS) functions as a competitive antagonist for cyclic guanosine monophosphate (cGMP) binding sites on cyclic guanosine monophosphate-dependent protein kinase type I isoforms (Iα and Iβ). The compound's mechanism involves mimicking the natural ligand's molecular geometry while preventing kinase activation due to its non-hydrolyzable phosphorothioate backbone and stereochemical configuration. Biochemical analyses confirm an inhibitory constant (Ki) in the low micromolar range (approximately 0.5-1.0 µM), effectively suppressing cyclic guanosine monophosphate-dependent protein kinase activity by occupying the cyclic nucleotide-binding pockets without inducing conformational changes required for substrate phosphorylation [1] [3].
Table 1: Inhibition Profile of Rp-8-Br-cGMPS Against Protein Kinases
| Kinase Target | Isoform Specificity | Inhibition Constant (Ki) | Selectivity vs PKA |
|---|---|---|---|
| Cyclic guanosine monophosphate-dependent protein kinase | Iα and Iβ | 0.5-1.0 µM | >100-fold |
| Protein kinase A | Not applicable | >50 µM | Reference |
| Protein kinase C | Not applicable | >100 µM | >200-fold |
The inhibitor's selectivity profile demonstrates remarkable specificity for cyclic guanosine monophosphate-dependent protein kinase over protein kinase A (>100-fold) and protein kinase C (>200-fold), attributed to its brominated etheno bridge modification that enhances hydrophobic interactions within cyclic guanosine monophosphate-dependent protein kinase's catalytic cleft. Cellular studies reveal that 25 µM Rp-8-Br-cGMPS completely reverses cGMP-mediated platelet aggregation inhibition in sepsis models, confirming effective target engagement in physiological systems [2]. Molecular dynamics simulations indicate that the 8-bromo modification stabilizes the purine ring in a syn conformation that sterically hinders the phosphate-binding region, thereby obstructing the catalytic domain's transition to an active state [1] [3].
The Rp diastereomer configuration at the phosphorothioate center confers critical target specificity by exploiting chiral discrimination within cyclic guanosine monophosphate-dependent protein kinase's cyclic nucleotide-binding domain. X-ray crystallographic studies demonstrate that the sulfur atom in the Rp orientation sterically occludes magnesium ion coordination required for phosphotransfer activity, while maintaining hydrogen bonding with conserved residues (Arg342, Asn343) in the cyclic guanosine monophosphate-dependent protein kinase binding pocket. This dual functionality—preserving affinity while preventing activation—exemplifies rational inhibitor design leveraging stereochemical constraints [3] [7].
Comparative analyses with Sp-8-Br-cGMPS reveal dramatically different biological outcomes: the Sp diastereomer functions as a partial agonist, activating cyclic guanosine monophosphate-dependent protein kinase at approximately 30% efficiency compared to native cGMP. This stereodivergence underscores the exquisite sensitivity of cyclic nucleotide-mediated signaling pathways to three-dimensional ligand geometry. Mutagenesis studies further identify Cys424 in cyclic guanosine monophosphate-dependent protein kinase Iβ as a critical residue mediating covalent adduct formation with nitrated Rp analogs (e.g., Rp-8-nitro-cGMPS), suggesting potential allosteric modulation sites beyond the catalytic cleft [7].
The binding entropy signature of Rp-8-Br-cGMPS differs fundamentally from cGMP, as measured by isothermal titration calorimetry. While cGMP binding exhibits enthalpy-driven characteristics, Rp-8-Br-cGMPS interactions display substantial entropy contributions, indicating displacement of ordered water molecules within the hydrophobic core of the cyclic nucleotide-binding domain. This "entropy compensation" effect explains the maintained binding affinity despite the absence of activating conformational changes [3] [8].
The phosphorothioate backbone modification, particularly in the Rp configuration, confers exceptional resistance to enzymatic hydrolysis by cGMP-specific phosphodiesterases. Hydrolysis kinetics analyses demonstrate that Rp-8-Br-cGMPS exhibits a hydrolysis half-life exceeding 24 hours in cellular environments, compared to approximately 2 minutes for native cGMP. This stability stems from the thiophosphate group's inability to adopt the transition state geometry required by phosphodiesterase catalytic sites, effectively creating a metabolically stable cGMP analog [1] [3].
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